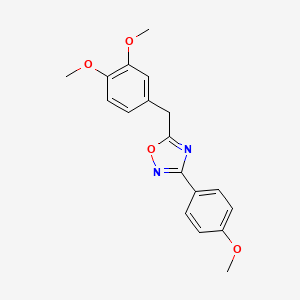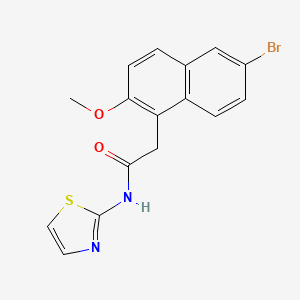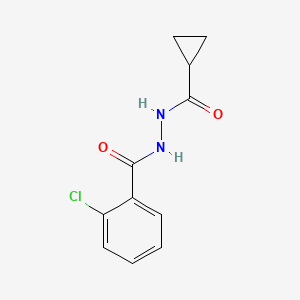
5-(3,4-dimethoxybenzyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-dimethoxybenzyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as DMBO-1 and has been synthesized using different methods.
作用機序
The mechanism of action of DMBO-1 is not fully understood. However, it has been proposed that DMBO-1 inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. DMBO-1 has also been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
DMBO-1 has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMBO-1 inhibits the growth of cancer cells and induces apoptosis. DMBO-1 has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
DMBO-1 has several advantages for lab experiments. It is easy to synthesize and has a high yield. DMBO-1 is also stable under normal laboratory conditions. However, DMBO-1 has some limitations. It is not water-soluble, which makes it difficult to use in aqueous environments. DMBO-1 is also sensitive to light, which can affect its stability.
将来の方向性
There are several future directions for the research on DMBO-1. One direction is to investigate the potential of DMBO-1 as a therapeutic agent for cancer treatment. Another direction is to explore the use of DMBO-1 in the synthesis of new organic materials for applications in electronics, sensors, and drug delivery systems. Further studies are also needed to understand the mechanism of action of DMBO-1 and its biochemical and physiological effects.
In conclusion, DMBO-1 is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of DMBO-1.
合成法
DMBO-1 has been synthesized using different methods such as the reaction of 3,4-dimethoxybenzaldehyde and 4-methoxyphenylhydrazine in the presence of acetic acid and glacial acetic acid. Another method involves the reaction of 3,4-dimethoxybenzaldehyde and 4-methoxyphenylhydrazine in the presence of acetic anhydride and sodium acetate. The yield of DMBO-1 using these methods is around 70-80%.
科学的研究の応用
DMBO-1 has been studied extensively for its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, DMBO-1 has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. DMBO-1 has also been studied for its anti-inflammatory and antioxidant properties.
In materials science, DMBO-1 has been used as a building block for the synthesis of various organic materials such as polymers, dendrimers, and macrocycles. These materials have potential applications in electronic devices, sensors, and drug delivery systems.
特性
IUPAC Name |
5-[(3,4-dimethoxyphenyl)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-21-14-7-5-13(6-8-14)18-19-17(24-20-18)11-12-4-9-15(22-2)16(10-12)23-3/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNSTZXLSSODLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-[(aminocarbonyl)oxy]benzoate](/img/structure/B5881356.png)


![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(2-thienyl)-1-propanone](/img/structure/B5881391.png)

![N-[2-(4-methoxy-3-methylphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5881403.png)

![3-chloro-4-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5881416.png)
![5-[(2,4-dichlorophenoxy)methyl]-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5881423.png)
![N-methyl-2-(4-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5881429.png)


![3-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5881462.png)
